molecular formula C13H16N2O2 B3005950 3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 24919-52-6

3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B3005950
CAS RN: 24919-52-6
M. Wt: 232.283
InChI Key: SCMSPSNUIDGTME-UHFFFAOYSA-N
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Description

The compound "3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione" is a derivative of the 1,4-benzodiazepine class, which is a prominent group in medicinal chemistry due to their therapeutic applications, particularly in the treatment of anxiety, insomnia, and other conditions. The structural uniqueness of this compound lies in its 2-methylpropyl substitution, which may influence its pharmacological properties and metabolic stability .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine derivatives often involves the use of N-carbamoylmethylanthranilic acids as precursors. The ring closures to form the benzodiazepine core are facilitated by substituting the amino groups with electron-withdrawing groups. This method has been used to synthesize various 1,4-benzodiazepine-2,5-diones with good yields . Additionally, the introduction of a methyl group at the 3-position has been achieved using methyl malonylchloride, which suggests a potential pathway for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their biological activity. The presence of a methyl group has been shown to affect the intermolecular interactions of benzodiazepine-2,4-diones, as evidenced by single-crystal structure analysis and quantum chemical calculations . This implies that the substitution pattern on the benzodiazepine core, such as the 2-methylpropyl group in our compound of interest, could significantly influence its binding characteristics and, consequently, its pharmacological profile.

Chemical Reactions Analysis

Benzodiazepine derivatives exhibit versatile reactivity, allowing for further functionalization. For instance, 2,3-benzodiazepine-1,4-diones have been shown to undergo benzylation and amination reactions, which could be relevant for the modification of the compound to enhance its properties or to create analogs for structure-activity relationship studies . Moreover, the enantioselective synthesis of benzodiazepines with quaternary stereogenic centers has been achieved, which is significant for the development of compounds with high enantiomeric purity and potential for increased biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, stability, and reactivity. For example, the presence of electron-withdrawing groups has been necessary for successful ring closure reactions during synthesis . Additionally, the stereochemistry of the compound can be controlled to obtain enantiomerically pure products, which is important for the compound's pharmacological activity .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis of Quaternary Benzodiazepines : Researchers have explored the enantioselective synthesis of quaternary 1,4-benzodiazepine-2,5-diones, emphasizing the synthesis of quaternary benzodiazepines with diverse N1 functionality and excellent enantioselectivity. Such compounds are important in medicinal chemistry (Carlier et al., 2006).

Chemical Transformation and Rearrangement

  • Transannular Rearrangement for Enantiodivergent Synthesis : A unique reactivity of 3-isopropyl-1,4-benzodiazepine-2,5-dione was found, enabling transannular rearrangement to produce 3-aminoquinoline-2,4-diones with good enantiomeric purity. This process demonstrates the potential for stereocontrolled synthesis (Farran et al., 2011).

Synthesis Techniques and Molecular Diversity

  • Synthesis of Diverse Benzodiazepine Derivatives : The synthesis of a series of benzodiazepine derivatives, with a focus on those having a carboxy group at the 3-position, has been achieved using key reagents and nucleophilic substitution reactions. This highlights the potential for creating a wide range of molecular diversity (Ho et al., 2002).

Solid-Phase Synthesis and Library Preparation

  • Solid-Phase Synthesis for Compound Libraries : A general method for solid-phase synthesis of 1,4-benzodiazepine-2,5-diones was developed. This allows for the preparation of either racemic compounds or optically pure compounds, demonstrating its versatility for lead identification and optimization efforts in drug discovery (Boojamra et al., 1997).

Metabolic Studies and Interactions

  • Metabolism and Interaction Studies : Research has been conducted on the metabolism and interaction of benzodiazepine-type agents, such as in rat hepatocytes and macrophages. These studies provide insights into the metabolic transformations and potential toxicity of these compounds (Thi et al., 2009).

Novel Synthetic Routes and Structural Analyses

  • Exploration of New Synthetic Routes : Studies on the synthesis of 1,4-benzodiazepine-3,5-diones have been conducted, offering new synthetic routes and insights into the structural characteristics of these compounds. This expands the knowledge on benzodiazepine derivatives and their potential applications (Wiklund et al., 2004).

properties

IUPAC Name

3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSPSNUIDGTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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